3,4,5-Triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide 3,4,5-Triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 80617-52-3
VCID: VC0399426
InChI: InChI=1S/C21H26N2O5S/c1-5-26-17-11-14(12-18(27-6-2)19(17)28-7-3)20(24)23-21(29)22-15-9-8-10-16(13-15)25-4/h8-13H,5-7H2,1-4H3,(H2,22,23,24,29)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC=C2)OC
Molecular Formula: C21H26N2O5S
Molecular Weight: 418.5g/mol

3,4,5-Triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

CAS No.: 80617-52-3

Main Products

VCID: VC0399426

Molecular Formula: C21H26N2O5S

Molecular Weight: 418.5g/mol

3,4,5-Triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide - 80617-52-3

CAS No. 80617-52-3
Product Name 3,4,5-Triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Molecular Formula C21H26N2O5S
Molecular Weight 418.5g/mol
IUPAC Name 3,4,5-triethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C21H26N2O5S/c1-5-26-17-11-14(12-18(27-6-2)19(17)28-7-3)20(24)23-21(29)22-15-9-8-10-16(13-15)25-4/h8-13H,5-7H2,1-4H3,(H2,22,23,24,29)
Standard InChIKey KPGOUKOYRGVKIZ-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC=C2)OC
Canonical SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=CC=C2)OC
PubChem Compound 1048188
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator